6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antiproliferative and antimicrobial properties. It is studied for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit ATP synthase in mycobacteria, thereby exerting its antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a similar pyrazolopyrimidine structure but with different substituents, leading to variations in its biological activities and applications.
4-aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
922736-50-3 |
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Molecular Formula |
C13H11FN4 |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)18-11(17-8)6-7-16-18/h2-7H,15H2,1H3 |
InChI Key |
JOYQSANHJHUJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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